molecular formula C6H10O3 B14505992 3-Oxopropyl propanoate CAS No. 63309-45-5

3-Oxopropyl propanoate

Cat. No.: B14505992
CAS No.: 63309-45-5
M. Wt: 130.14 g/mol
InChI Key: VRRVETKCDNFOPH-UHFFFAOYSA-N
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Description

3-Oxopropyl propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the esterification of propanoic acid and 3-oxopropanol. It is a colorless liquid with a fruity odor, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxopropyl propanoate can be synthesized through the esterification reaction between propanoic acid and 3-oxopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to speed up the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The mixture is then heated to the required temperature, and the ester is continuously distilled off to drive the reaction to completion. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxopropyl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed:

    Oxidation: Propanoic acid and 3-oxopropanoic acid.

    Reduction: 3-oxopropanol and propanol.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

3-Oxopropyl propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug intermediate.

    Industry: It is used in the manufacture of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-oxopropyl propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Propyl propanoate: Another ester with similar properties but different molecular structure.

    Ethyl propanoate: An ester with a shorter alkyl chain.

    Butyl propanoate: An ester with a longer alkyl chain.

Uniqueness: 3-Oxopropyl propanoate is unique due to the presence of the oxo group, which imparts different reactivity compared to other esters. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

63309-45-5

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-oxopropyl propanoate

InChI

InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h4H,2-3,5H2,1H3

InChI Key

VRRVETKCDNFOPH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCC=O

Origin of Product

United States

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